Benzeneacetonitrile, 3-chloro-4-hydroxy-
Description
Nomenclature and Canonical Structural Representations
The systematic naming and representation of a chemical compound are fundamental to its scientific study. For Benzeneacetonitrile, 3-chloro-4-hydroxy-, various identifiers are used to define its structure unambiguously.
Interactive Data Table: Nomenclature and Structural Identifiers
| Identifier Type | Value |
| IUPAC Name | 2-(3-chloro-4-hydroxyphenyl)acetonitrile |
| Synonyms | 3-Chloro-4-hydroxybenzyl cyanide |
| Molecular Formula | C₈H₆ClNO |
| Canonical SMILES | C1=CC(=C(C=C1CC#N)Cl)O |
| InChI | InChI=1S/C8H6ClNO/c9-7-4-5(1-2-10)2-3-6(7)11/h2-4,11H,1H2 |
| InChIKey | Not readily available in public databases. |
| CAS Number | 58622-59-6 (Note: This CAS number is listed in some chemical supplier databases, but not yet in major public databases like PubChem as of late 2025). |
Historical Context in Chemical Synthesis and Research
The exploration of substituted phenylacetonitriles, including the hydroxylated and halogenated variants, has historical roots in the quest for efficient synthetic routes to valuable chemical intermediates. A significant development in the synthesis of hydroxyphenylacetonitriles was detailed in a 1976 patent. This document described a process for preparing these compounds by reacting a corresponding hydroxybenzyl alcohol with hydrogen cyanide. google.com
This method represented an advancement over previous multi-step procedures which often required the protection of the phenolic hydroxyl group, formation of a benzyl (B1604629) halide, and subsequent deprotection. google.com The direct conversion of hydroxybenzyl alcohols to hydroxyphenylacetonitriles in a single step offered a more streamlined and efficient synthetic pathway. google.com The process typically involves reacting the hydroxybenzyl alcohol with an alkali metal cyanide in the presence of an acid, or with anhydrous hydrogen cyanide, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. google.com This foundational work underscored the utility of these compounds as accessible intermediates for further chemical transformations.
Significance as a Precursor and Functionalized Scaffold in Organic Chemistry
The synthetic value of Benzeneacetonitrile, 3-chloro-4-hydroxy- lies in the reactivity of its distinct functional groups, which allows it to serve as a versatile building block, or scaffold, in organic synthesis. The nitrile group, the phenolic hydroxyl group, and the chlorinated aromatic ring each provide a handle for a variety of chemical modifications.
The nitrile group can be hydrolyzed to a carboxylic acid (3-chloro-4-hydroxyphenylacetic acid) or reduced to an amine, opening pathways to amides, esters, and various nitrogen-containing heterocycles. orgsyn.org The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. The aromatic ring itself is amenable to further electrophilic substitution reactions, with the existing substituents directing the position of new functional groups.
Historically, hydroxyphenylacetonitriles have been recognized as important intermediates in the synthesis of pharmaceuticals and fragrances. google.com For instance, the related compound 3-methoxy-4-hydroxyphenylacetonitrile serves as an intermediate in the production of certain pharmaceutical agents. google.com The presence of the chlorine atom and the specific substitution pattern on the benzene (B151609) ring of 3-chloro-4-hydroxybenzyl cyanide make it a tailored precursor for creating molecules with specific steric and electronic properties, which is a key consideration in the design of new bioactive compounds and materials. While specific, large-scale applications of this exact molecule are not widely documented in publicly available research, its structural motifs are found in compounds explored in medicinal chemistry. For example, the related core structure of 3-chloro-4-hydroxyphenylacetic acid has been utilized in the development of screening libraries for pharmaceutical and agrochemical research. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAKYYVBKAIGQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452053 | |
| Record name | Benzeneacetonitrile, 3-chloro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58622-59-6 | |
| Record name | Benzeneacetonitrile, 3-chloro-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Benzeneacetonitrile, 3-chloro-4-hydroxy-
Traditional synthetic strategies typically rely on multi-step sequences starting from readily available aromatic compounds. The order of reactions—chlorination, cyanation, and formation or deprotection of the hydroxyl group—is a critical consideration in designing an efficient synthesis.
The selection of starting materials is foundational to the synthetic route. A common approach involves utilizing precursors where the acetonitrile (B52724) or a protected hydroxyl group is already in place.
Methoxy-Protected Precursors : A frequently used starting material is 3-chloro-4-methoxybenzyl chloride. prepchem.com This precursor already contains the desired chlorine atom and a protected hydroxyl group (methoxy group), simplifying the subsequent steps. The synthesis proceeds by introducing the nitrile group, followed by deprotection of the methoxy (B1213986) group to reveal the final hydroxyl functionality.
Phenolic Precursors : Another viable route begins with N-acetyl-para-aminophenol (APAP). google.com In this case, the synthesis involves the chlorination of the phenol (B47542) ring, followed by subsequent reactions to introduce the acetonitrile group.
The conversion of precursors into Benzeneacetonitrile, 3-chloro-4-hydroxy- involves several critical chemical transformations.
Nitrile Formation : The introduction of the nitrile (-C≡N) group is a pivotal step. A standard method is the reaction of a benzyl (B1604629) halide, such as 3-chloro-4-methoxybenzyl chloride, with a cyanide salt. prepchem.com This nucleophilic substitution reaction is typically carried out in a polar aprotic solvent to facilitate the process. An alternative, though less direct route, involves the conversion of a formyl group into a nitrile, a transformation demonstrated in the synthesis of related cyano-coumarins. orientjchem.org
Halogenation : The regioselective introduction of a chlorine atom onto the benzene (B151609) ring is crucial. A documented method for the chlorination of a related phenolic compound, N-acetyl-para-aminophenol, utilizes sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in a liquid sulfur dioxide (SO₂) reaction medium. google.com This process is conducted at controlled temperatures, typically between 0°C and 25°C, to prevent over-chlorination and ensure high yields of the desired mono-chlorinated product. google.com
Hydroxylation : In syntheses that use a protected hydroxyl group, a deprotection step is required. For instance, when starting with a methoxy-substituted precursor, the hydroxyl group is unmasked by cleaving the ether linkage. This is effectively achieved by refluxing the compound with a strong acid, such as 48% hydrobromic acid, which converts the methoxy group into a hydroxyl group. prepchem.com
The efficiency of the synthesis is determined by the yields of the individual steps. While specific optimization studies for the complete synthesis of Benzeneacetonitrile, 3-chloro-4-hydroxy- are not extensively detailed, the yields reported for key transformation steps in analogous syntheses are often high. For example, the process of chlorinating N-acetyl-para-aminophenol with sulfuryl chloride is described as a high-yield process. google.com Similarly, the conversion of 3-chloro-4-methoxy-phenylacetonitrile to its corresponding acetic acid via hydrolysis (a step following nitrile formation) proceeds with a near-quantitative yield of 97.7%, suggesting the preceding nitrile formation step is also highly efficient. prepchem.com
Interactive Table: Established Synthesis Reaction Conditions
| Reaction Type | Precursor/Substrate | Reagents | Solvent | Conditions | Reported Yield | Reference |
| Nitrile Formation | 3-chloro-4-methoxybenzyl chloride | Sodium Cyanide (NaCN) | Dimethylsulfoxide (DMSO) | 40-45°C, 6 hours | High (inferred) | prepchem.com |
| Halogenation | N-acetyl-para-aminophenol (APAP) | Sulfuryl Chloride (SO₂Cl₂) | Liquid Sulfur Dioxide (SO₂) | 0-25°C, Autogenous Pressure | High | google.com |
| Hydroxylation (Demethylation) | 3-chloro-4-methoxy-phenylacetonitrile | 48% Hydrobromic Acid (HBr) | - | Reflux, 16 hours | 97.7% (for subsequent acid) | prepchem.com |
Novel Synthetic Approaches and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods. This includes the use of catalysts to improve efficiency and the adoption of greener solvents and reaction conditions.
Catalytic methods offer the potential for milder reaction conditions, higher selectivity, and reduced waste.
Catalytic Nitrile Formation : A novel approach for nitrile synthesis has been demonstrated for the related compound p-hydroxybenzonitrile. This method involves the dehydration of p-hydroxyphenylacetamide using dibutyltin (B87310) oxide as a dewatering agent and a recyclable ionic liquid as a catalyst in an organic solvent like toluene. google.com This catalytic system is notable for its mild conditions and the ability to recycle the catalyst multiple times without a significant loss in yield. google.com
Bionanocatalysis : The broader field of green chemistry has seen the application of magnetically recyclable bionanocatalysts, such as CuFe₂O₄@starch, in multi-component reactions that include nitrile-containing compounds like malononitrile. nih.gov Such catalysts are advantageous due to their low cost, easy separation, and potential for use in aqueous media, representing a promising future direction for the synthesis of complex molecules. nih.gov
Reducing or eliminating the use of hazardous organic solvents is a primary goal of green chemistry.
Ionic Liquids : The use of ionic liquids as catalysts, as seen in the synthesis of p-hydroxybenzonitrile, contributes to a greener process because they can often be recycled, minimizing waste. google.com
Aqueous Media : Research into related syntheses has explored water as an environmentally benign solvent. nih.gov For example, the synthesis of 4H-pyran derivatives has been successfully achieved in water, highlighting the potential for aqueous-based protocols in related organic syntheses. nih.gov These approaches stand in contrast to traditional methods that may use less desirable solvents like liquid sulfur dioxide, presenting a safer and more sustainable alternative. google.com
Interactive Table: Comparison of Synthetic Approaches
| Feature | Established Method (e.g., Halogenation) | Green/Novel Method (e.g., Catalytic Nitrile Formation) | Reference |
| Solvent | Liquid Sulfur Dioxide (SO₂) | Toluene, Water | google.comgoogle.comnih.gov |
| Catalyst | None (stoichiometric reagent) | Dibutyltin oxide, Ionic Liquid, Bionanocatalyst | google.comnih.gov |
| Recyclability | Not applicable | Catalyst and ionic liquid can be recycled | google.comnih.gov |
| Environmental Impact | Use of hazardous reagent/solvent | Reduced waste, use of benign solvents | google.comgoogle.comnih.gov |
Microwave-Assisted and Photochemical Synthesis
Modern synthetic strategies often employ non-conventional energy sources like microwave irradiation and light to drive chemical reactions, offering benefits such as reduced reaction times, increased yields, and improved energy efficiency.
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through the interaction of their dipoles with a high-frequency electromagnetic field. This technique can dramatically accelerate reaction rates compared to conventional heating methods. nih.gov While specific literature on the microwave-assisted synthesis of Benzeneacetonitrile, 3-chloro-4-hydroxy- is not prevalent, the principles can be applied to its formation. For instance, the classical synthesis of related phenylacetonitriles involves the reaction of a benzyl halide with a cyanide salt (a Kolbe nitrile synthesis). wikipedia.org This nucleophilic substitution reaction could be significantly expedited under microwave irradiation, particularly given the polarity of the reactants and solvents often used. Research on other substituted heterocycles and aromatic compounds has demonstrated yield improvements and reaction time reductions from hours to minutes. nih.govmdpi.com The synthesis of various substituted pyrazolones and pyridine-3-carbonitrile (B1148548) derivatives has been successfully achieved with high yields under solvent-free or minimal-solvent microwave conditions, highlighting the method's efficiency and eco-friendly nature. researchgate.netjocpr.comijcps.org
Photochemical Synthesis: Photochemical reactions use light energy to promote molecules to excited electronic states, enabling unique transformations not accessible through thermal methods. The benzeneacetonitrile framework is known to be photochemically active. Studies have shown that benzyl cyanide can undergo photooxidation in the presence of a catalyst to form benzoyl cyanide. researchgate.net Other research has detailed the photocoupling reaction between benzyl cyanide and tetracyanobenzene in a crystalline state. acs.org While a direct photochemical route to Benzeneacetonitrile, 3-chloro-4-hydroxy- has not been established, potential pathways could involve the photo-initiated hydroxylation or chlorination of a suitable benzeneacetonitrile precursor. Furthermore, the nitrile group itself can be involved in photo-stimulated reactions, such as reduction with reagents like samarium diiodide (SmI2). hmdb.ca
Derivatization and Functionalization of Benzeneacetonitrile, 3-chloro-4-hydroxy-
The compound possesses three key functional groups that serve as handles for further chemical modification: the phenolic hydroxyl group, the nitrile group, and the aromatic ring.
Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group is a prime site for derivatization, allowing for the synthesis of ethers and esters with potentially altered biological or chemical properties.
Etherification: The hydroxyl group can be readily converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonation of the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide. The synthesis of the related compound 3-chloro-4-methoxy-phenylacetonitrile demonstrates the formation of a methyl ether from its corresponding benzyl chloride precursor. prepchem.com This confirms the feasibility of alkylating the hydroxyl group.
Table 1: Representative Etherification Reactions
| Reactant | Reagent(s) | Product | Conditions |
| Benzeneacetonitrile, 3-chloro-4-hydroxy- | 1. NaOH2. CH₃I | Benzeneacetonitrile, 3-chloro-4-methoxy- | Aqueous/Organic solvent, rt |
| Benzeneacetonitrile, 3-chloro-4-hydroxy- | 1. K₂CO₃2. CH₃CH₂Br | Benzeneacetonitrile, 3-chloro-4-ethoxy- | Acetone, reflux |
| Benzeneacetonitrile, 3-chloro-4-hydroxy- | 1. NaH2. Benzyl chloride | Benzeneacetonitrile, 3-chloro-4-(benzyloxy)- | THF, 0 °C to rt |
Esterification: Esterification of the phenolic hydroxyl group can be achieved by reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides and anhydrides. organic-chemistry.org The reaction with an acid chloride or anhydride (B1165640) is typically performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. Alternatively, Fischer esterification, involving direct reaction with a carboxylic acid under acidic catalysis, can be used, although it is generally less efficient for phenols than for aliphatic alcohols.
Table 2: Representative Esterification Reactions
| Reactant | Reagent(s) | Product | Conditions |
| Benzeneacetonitrile, 3-chloro-4-hydroxy- | Acetic anhydride, Pyridine | 4-(cyanomethyl)-2-chlorophenyl acetate | rt to gentle heat |
| Benzeneacetonitrile, 3-chloro-4-hydroxy- | Benzoyl chloride, Triethylamine | 4-(cyanomethyl)-2-chlorophenyl benzoate | Dichloromethane, 0 °C to rt |
| Benzeneacetonitrile, 3-chloro-4-hydroxy- | Acetic acid, H₂SO₄ (cat.) | 4-(cyanomethyl)-2-chlorophenyl acetate | High temperature, water removal |
Reactions Involving the Nitrile Group (e.g., Hydrolysis, Reduction to Amines, Cyclization)
The nitrile group is a versatile functional group that can be transformed into amines, carboxylic acids, and various heterocyclic systems. chemicalbook.com
Hydrolysis: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically with heating. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to a carboxylic acid and an ammonium (B1175870) salt. A documented procedure shows the hydrolysis of the related 3-chloro-4-methoxy-phenylacetonitrile to 3-chloro-4-hydroxyphenyl acetic acid using 48% hydrobromic acid at reflux, which simultaneously cleaves the methyl ether. prepchem.com
Reduction to Amines: The nitrile can be reduced to a primary amine, 2-(3-chloro-4-hydroxyphenyl)ethanamine. This transformation is commonly achieved through catalytic hydrogenation using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere. wikipedia.orgresearchgate.net Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF are also highly effective for this conversion. acs.org More specialized reagents like diisopropylaminoborane (B2863991) have also been developed for the reduction of a wide array of nitriles to primary amines with excellent yields. nih.govorganic-chemistry.org
Cyclization: The nitrile group, in conjunction with the adjacent active methylene (B1212753) group, can participate in cyclization reactions to form various heterocyclic rings. For example, condensation with other reagents can lead to the formation of pyridines, pyrimidines, or thiazoles. While specific examples starting from Benzeneacetonitrile, 3-chloro-4-hydroxy- are scarce, the general reactivity pattern is well-established for benzeneacetonitriles. hmdb.ca These reactions often involve base-catalyzed condensation followed by intramolecular cyclization and aromatization.
Table 3: Representative Nitrile Group Transformations
| Reaction Type | Reagent(s) | Product | Conditions |
| Hydrolysis | H₂SO₄ / H₂O | 2-(3-chloro-4-hydroxyphenyl)acetic acid | Reflux |
| Reduction | LiAlH₄, then H₂O workup | 2-(3-chloro-4-hydroxyphenyl)ethanamine | THF, reflux |
| Reduction | H₂, Raney-Ni | 2-(3-chloro-4-hydroxyphenyl)ethanamine | Ethanol, high pressure |
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS): The substitution pattern on the aromatic ring of Benzeneacetonitrile, 3-chloro-4-hydroxy- is governed by the combined directing effects of the three substituents.
-OH (hydroxyl): A strongly activating, ortho, para-directing group.
-Cl (chloro): A deactivating, ortho, para-directing group.
-CH₂CN (cyanomethyl): A weakly deactivating, ortho, para-directing group.
The powerful activating effect of the hydroxyl group dominates the ring's reactivity, strongly directing incoming electrophiles to the positions ortho and para to it. The available positions are C-2, C-5, and C-6. The C-6 position is sterically hindered by the adjacent cyanomethyl group. The para position (C-5) is open, as is the ortho position (C-2). Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the C-2 and C-5 positions. A relevant example is the chlorination of N-acetyl-para-aminophenol (APAP) with sulfuryl chloride, which selectively yields the 3-chloro-substituted product, demonstrating regioselectivity on a similarly substituted ring. google.com
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the aromatic ring, is generally difficult on electron-rich rings. The reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (like a halogen). The ring in Benzeneacetonitrile, 3-chloro-4-hydroxy- is activated by the electron-donating hydroxyl group, making it a poor substrate for the common SNAr mechanism. The chlorine atom at C-3 is not activated by any appropriately positioned electron-withdrawing group. Consequently, substitution of the chlorine atom via NAS would require extremely harsh conditions and would be unlikely to proceed cleanly.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, a comprehensive picture of the molecular structure can be assembled.
In the ¹H NMR spectrum of Benzeneacetonitrile, 3-chloro-4-hydroxy-, the distinct electronic environments of the protons result in characteristic chemical shifts and coupling patterns. The aromatic region is expected to show three signals corresponding to the protons on the benzene (B151609) ring. The proton at the C-2 position is anticipated to appear as a doublet, influenced by the neighboring proton at C-6. The proton at C-5 will likely be a doublet of doublets due to coupling with both H-6 and H-2 (a smaller, long-range coupling). The proton at C-6 is expected to be a doublet, coupling with the adjacent H-5. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) would typically appear as a singlet further upfield. The phenolic hydroxyl proton (-OH) often presents as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
Table 1: Predicted ¹H NMR Data for Benzeneacetonitrile, 3-chloro-4-hydroxy-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 7.35 | d | 2.1 |
| H-5 | 7.15 | dd | 8.3, 2.1 |
| H-6 | 6.95 | d | 8.3 |
| -CH₂CN | 3.75 | s | - |
| -OH | 5.90 | br s | - |
Note: Predicted values are based on a standard deuterated solvent (e.g., DMSO-d₆). d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet.
The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Eight distinct signals are expected, corresponding to the six carbons of the benzene ring and the two carbons of the cyanomethyl group. The chemical shifts are influenced by the attached functional groups. The carbon bearing the hydroxyl group (C-4) and the carbon bearing the chlorine atom (C-3) are expected to be significantly shifted downfield. The nitrile carbon (-CN) has a characteristic shift in the 115-120 ppm range, while the methylene carbon (-CH₂CN) is found much further upfield.
Table 2: Predicted ¹³C NMR Data for Benzeneacetonitrile, 3-chloro-4-hydroxy-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | 125.5 |
| C-2 | 130.8 |
| C-3 | 122.0 |
| C-4 | 154.0 |
| C-5 | 129.5 |
| C-6 | 117.0 |
| -CH₂CN | 22.5 |
| -CN | 118.0 |
Note: Predicted values are relative to a standard reference.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. Key expected cross-peaks would be observed between the aromatic protons H-5 and H-6, and a weaker correlation between H-5 and H-2, confirming their spatial relationships on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be expected to show cross-peaks connecting H-2 to C-2, H-5 to C-5, H-6 to C-6, and the methylene protons to the methylene carbon (-CH₂CN).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations, which helps piece together the entire molecular structure. Key correlations would be expected from the methylene protons (-CH₂CN) to the aromatic carbons C-1, C-2, and C-6, as well as to the nitrile carbon (-CN). These correlations are instrumental in confirming the placement of the cyanomethyl group relative to the other substituents on the benzene ring.
Table 3: Key Predicted 2D NMR Correlations
| Experiment | Proton Signal | Correlated Atom(s) |
|---|---|---|
| COSY | H-5 | H-6, H-2 |
| HSQC | H-2, H-5, H-6, -CH₂ | C-2, C-5, C-6, -CH₂ |
| HMBC | -CH₂ | C-1, C-2, C-6, -CN |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an [M+2] peak that is approximately one-third the intensity of the [M] peak due to the natural abundance of the ³⁷Cl isotope.
Table 4: Predicted HRMS Data for Benzeneacetonitrile, 3-chloro-4-hydroxy-
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₈H₆³⁵ClNO]⁺ | [M]⁺ | 167.0138 |
| [C₈H₆³⁷ClNO]⁺ | [M+2]⁺ | 169.0109 |
| [C₈H₇³⁵ClNO]⁺ | [M+H]⁺ | 168.0216 |
Analysis of the fragmentation pattern in the mass spectrum provides corroborating evidence for the proposed structure. Under ionization, the molecule breaks apart in a predictable manner. A primary fragmentation event for benzeneacetonitrile derivatives is often the cleavage of the benzylic C-C bond.
A plausible fragmentation pathway for Benzeneacetonitrile, 3-chloro-4-hydroxy- would involve the loss of the cyanomethyl radical to form a stable chlorohydroxybenzyl cation. Another common fragmentation for nitriles is the loss of hydrogen cyanide (HCN).
Table 5: Predicted Major Fragment Ions in Mass Spectrometry
| Predicted m/z | Possible Fragment Formula | Probable Lost Neutral Fragment |
|---|---|---|
| 140 | [C₇H₅ClO]⁺ | •CH₂CN |
| 132 | [C₇H₅Cl]⁺ | H₂O, •CN |
| 102 | [C₇H₅O]⁺ | HCl |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 3-chloro-4-hydroxybenzonitrile (B1661932). While comprehensive spectral analyses for this specific molecule are not extensively published, data from spectral databases and computational studies of analogous compounds provide a robust framework for interpretation. nih.govnih.gov
The vibrational spectrum of 3-chloro-4-hydroxybenzonitrile is characterized by modes corresponding to its key functional groups: the nitrile (-C≡N), hydroxyl (-OH), chloro (-Cl), and the substituted benzene ring. Analysis of FT-IR and FT-Raman spectra, supported by computational methods like Density Functional Theory (DFT) on similar molecules, allows for the assignment of characteristic vibrational frequencies. nih.govnih.gov
Key functional group vibrations are expected in the following regions:
Hydroxyl (-OH) Group: A prominent, broad absorption band is anticipated in the high-frequency region of the IR spectrum, typically between 3200 and 3600 cm⁻¹, corresponding to the O-H stretching vibration. The broadness of this band is a strong indicator of hydrogen bonding. chemspider.com
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear in the 3000-3100 cm⁻¹ range. researchgate.net
Nitrile (-C≡N) Group: The C≡N stretching vibration is a sharp and typically intense band found in the 2220-2260 cm⁻¹ region. In a study of 4-chloro 2-methyl benzonitrile, this mode was observed with significant purity, confirming its utility as a diagnostic marker. ijtsrd.com
Aromatic C=C Stretching: The skeletal vibrations of the benzene ring, corresponding to C=C stretching, typically produce a series of bands in the 1400-1600 cm⁻¹ region.
In-Plane -OH Bending: The in-plane bending of the O-H group is coupled with C-O stretching and is expected around 1200-1400 cm⁻¹.
Carbon-Chlorine (-C-Cl) Stretching: The C-Cl stretching vibration is anticipated at lower frequencies, generally in the 600-800 cm⁻¹ range, though its exact position can be influenced by coupling with other modes. researchgate.net
An interactive table summarizing the expected vibrational modes is presented below.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |
| ν(O-H) stretch, H-bonded | -OH | ~3300 (broad) | IR |
| ν(C-H) stretch | Aromatic Ring | 3000 - 3100 | IR, Raman |
| ν(C≡N) stretch | -C≡N | 2220 - 2260 | IR, Raman |
| ν(C=C) stretch | Aromatic Ring | 1400 - 1600 | IR, Raman |
| δ(O-H) in-plane bend / ν(C-O) | -OH / C-O | 1200 - 1400 | IR |
| ν(C-Cl) stretch | -C-Cl | 600 - 800 | IR, Raman |
Note: ν represents stretching, δ represents bending. The values are based on typical ranges and data from analogous compounds.
The presence of both a hydroxyl group (a hydrogen bond donor) and a nitrile group (a hydrogen bond acceptor) within the same molecule, along with the phenolic oxygen, allows for significant intermolecular hydrogen bonding in the solid state. This interaction is primarily responsible for the broad O-H stretching band observed in the IR spectrum. mdpi.com Molecules of 3-chloro-4-hydroxybenzonitrile can form dimers or polymeric chains where the hydroxyl group of one molecule interacts with the nitrogen atom of the nitrile group (O-H···N) or the phenolic oxygen of a neighboring molecule. mdpi.com
These hydrogen bonds restrict the rotational freedom of the hydroxyl group and weaken the O-H bond, shifting its stretching frequency to a lower wavenumber. The strength and nature of this bonding can be further investigated by observing the shifts in the O-H out-of-plane bending modes.
Conformational isomerism in substituted phenols can be influenced by the orientation of the hydroxyl proton. For 3-chloro-4-hydroxybenzonitrile, this would involve the orientation of the O-H bond relative to the adjacent chlorine atom. Computational studies on similar molecules, such as 3-chloro-4-methoxybenzaldehyde, have shown that different conformers (e.g., cis and trans) can exist with small energy differences between them. nih.gov These different conformations could potentially be resolved at low temperatures, leading to distinct vibrational signatures, although at room temperature, they may be averaged out.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The primary chromophore in 3-chloro-4-hydroxybenzonitrile is the substituted benzene ring. The π-electron system of the ring, in conjugation with the nitrile group, is responsible for its characteristic UV absorption. libretexts.org
The expected electronic transitions are primarily of two types:
π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are typically high-energy and result in strong absorption bands. For substituted benzenes, these are often observed below 280 nm. The extent of conjugation and the nature of the substituents significantly affect the wavelength of maximum absorbance (λ_max). utoronto.ca
n → π* transitions: This type of transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital. These are typically lower in energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. libretexts.org
The substituents on the benzene ring modify the absorption profile compared to unsubstituted benzonitrile.
Hydroxyl group (-OH): As an auxochrome, the -OH group typically causes a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) due to the donation of its lone pair electrons into the aromatic π system. utoronto.ca
Chlorine atom (-Cl): The chlorine atom also acts as an auxochrome, causing a slight bathochromic shift. utoronto.ca
Nitrile group (-CN): The nitrile group acts as a chromophore and extends the conjugation of the π system.
X-ray Crystallography and Solid-State Analysis
Single-crystal X-ray diffraction is the definitive method for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and the torsional angles between different parts of the molecule.
As of the latest literature review, a complete single-crystal X-ray diffraction analysis for 3-chloro-4-hydroxybenzonitrile has not been reported in publicly accessible databases. Were such a study to be performed, it would provide unambiguous confirmation of the planar structure of the benzene ring and the precise spatial arrangement of the chloro, hydroxyl, and cyanomethyl substituents.
Furthermore, crystallographic data would be invaluable for understanding the solid-state packing and the specific intermolecular interactions. It would definitively reveal the nature of the hydrogen bonding network, confirming whether the molecules form O-H···N or other types of interactions, and providing exact distances and angles for these bonds. mdpi.com This information is crucial for crystal engineering and understanding the physicochemical properties of the solid material.
Based on a comprehensive search of available scientific literature, detailed experimental data regarding the crystal packing, intermolecular interactions, and polymorphism of Benzeneacetonitrile, 3-chloro-4-hydroxy- is not extensively documented in publicly accessible resources. Advanced structural characterization for this specific compound, as outlined in the requested sections, appears to be a subject of limited investigation in published research.
Therefore, it is not possible to provide a thorough and scientifically accurate article on the "" of Benzeneacetonitrile, 3-chloro-4-hydroxy- that adheres to the specified detailed outline, including crystal packing, intermolecular interactions, and polymorphism.
To generate such an article would require access to proprietary research data or the undertaking of new experimental studies, such as X-ray crystallography, to determine these specific solid-state properties. Without such foundational data, any discussion on these topics would be speculative and would not meet the required standards of a professional and authoritative scientific article.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic and geometric properties of molecules. Quantum chemical calculations have become essential in modern chemistry for analyzing reaction mechanisms and predicting unknown reactions. rsc.org
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a computational method highly effective for modeling chemical reactions and is frequently used due to its balance of accuracy and computational efficiency. nih.gov For Benzeneacetonitrile, 3-chloro-4-hydroxy-, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional structure. analis.com.my This process, known as geometry optimization, minimizes the energy of the molecule to predict equilibrium bond lengths and angles.
The optimization of Benzeneacetonitrile, 3-chloro-4-hydroxy- would confirm the planarity of the benzene (B151609) ring. The substituents—chloro, hydroxyl, and cyanomethyl groups—would have their positions and orientations relative to the ring determined. The electronic structure analysis derived from these calculations reveals the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity. For instance, the Mulliken charge analysis can indicate which atoms are likely to act as nucleophilic or electrophilic centers. analis.com.my
Hypothetical Optimized Geometrical Parameters
This table presents a hypothetical set of optimized geometrical parameters for Benzeneacetonitrile, 3-chloro-4-hydroxy-, calculated using DFT. These values are illustrative of typical bond lengths and angles for similar molecular structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | 1.75 Å |
| Bond Length | C-O (hydroxyl) | 1.37 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Length | C-C (ring) | 1.39 - 1.41 Å |
| Bond Length | C-CH2CN | 1.51 Å |
| Bond Length | C≡N | 1.16 Å |
| Bond Angle | Cl-C-C | 119.5° |
| Bond Angle | HO-C-C | 121.0° |
| Bond Angle | C-O-H | 109.5° |
| Bond Angle | C-C-CH2CN | 120.5° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature.
The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For Benzeneacetonitrile, 3-chloro-4-hydroxy-, the FMO analysis helps to predict how it might interact with other reagents. The distribution of these orbitals across the molecule shows the most probable sites for electrophilic and nucleophilic attack. dntb.gov.uarjptonline.org
Illustrative FMO Properties
This table provides representative values for the Frontier Molecular Orbitals and related quantum chemical parameters for Benzeneacetonitrile, 3-chloro-4-hydroxy-.
| Parameter | Value (eV) |
| HOMO Energy | -8.50 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 7.25 |
| Ionization Potential | 8.50 |
| Electron Affinity | 1.25 |
| Electronegativity (χ) | 4.875 |
| Chemical Hardness (η) | 3.625 |
Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies, UV-Vis absorption)
Computational methods can predict various spectroscopic properties, which is invaluable for structure elucidation and interpretation of experimental data. frontiersin.org
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. comporgchem.com DFT calculations can provide highly accurate predictions of NMR spectra, which can be benchmarked against experimental results. github.io Different computational approaches exist, with some focusing on reproducing high-level computed results and others aiming to match experimental data directly. github.io
IR Frequencies: Theoretical vibrational (IR) spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending). These calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental spectra. researchgate.net
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions that give rise to UV-Vis absorption spectra. dntb.gov.uarjptonline.org This method predicts the absorption wavelengths (λmax) and oscillator strengths, which correspond to the energy and intensity of electronic excitations, such as π → π* transitions within the aromatic ring. analis.com.my
Predicted Spectroscopic Data
The following table contains hypothetical spectroscopic data for Benzeneacetonitrile, 3-chloro-4-hydroxy-, as would be predicted by computational methods.
| Spectrum | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (C-Cl) | ~130 ppm |
| ¹³C NMR | Chemical Shift (C-OH) | ~155 ppm |
| ¹³C NMR | Chemical Shift (C≡N) | ~118 ppm |
| ¹H NMR | Chemical Shift (Ar-H) | 6.9 - 7.4 ppm |
| ¹H NMR | Chemical Shift (-CH₂-) | ~3.8 ppm |
| ¹H NMR | Chemical Shift (-OH) | ~5.5 ppm |
| IR | O-H Stretch | ~3600 cm⁻¹ |
| IR | C≡N Stretch | ~2250 cm⁻¹ |
| IR | C-Cl Stretch | ~750 cm⁻¹ |
| UV-Vis | λmax | ~280 nm |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations offer a dynamic perspective on molecular behavior, exploring conformational flexibility and potential interactions with other molecules.
Conformational Analysis and Energy Profiles
While the benzene ring is rigid, rotations can occur around the single bonds connected to the ring, leading to different conformers. For Benzeneacetonitrile, 3-chloro-4-hydroxy-, key rotations would be around the C-CH₂CN bond and the C-O bond of the hydroxyl group.
A potential energy scan can be performed by systematically rotating these bonds and calculating the energy at each step. This process identifies the most stable conformers (energy minima) and the energy barriers between them (transition states). The resulting energy profile provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its properties and interactions. taylorfrancis.com
Hypothetical Conformational Energy Profile
This table illustrates a simplified energy profile for rotation around the C-CH₂CN bond.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.00 | Staggered (Stable) |
| 60 | 2.50 | Eclipsed (Transition State) |
| 120 | 0.15 | Staggered (Stable) |
| 180 | 2.60 | Eclipsed (Transition State) |
Molecular Docking for Ligand-Receptor Interaction Hypotheses
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. ijcap.innih.gov This method is fundamental in drug discovery for generating hypotheses about how a ligand might interact with a biological target. ijsrtjournal.comnih.gov
The process involves placing the ligand, in this case, Benzeneacetonitrile, 3-chloro-4-hydroxy-, into the binding site of a receptor and evaluating the fit using a scoring function. nih.gov The scoring function estimates the binding affinity, ranking different poses. The analysis of the best-ranked pose reveals potential intermolecular interactions, such as hydrogen bonds (e.g., involving the hydroxyl group or the nitrile nitrogen), hydrophobic interactions, and halogen bonds (from the chlorine atom). This does not predict a specific biological outcome but rather provides a structural hypothesis for the interaction. annualreviews.org
Illustrative Molecular Docking Results
This table presents a hypothetical summary of a molecular docking simulation of Benzeneacetonitrile, 3-chloro-4-hydroxy- with a generic protein active site.
| Parameter | Result |
| Docking Score (Binding Affinity) | -7.5 kcal/mol |
| Predicted Hydrogen Bonds | Hydroxyl group with Serine residue; Nitrile nitrogen with Lysine residue |
| Predicted Hydrophobic Interactions | Benzene ring with Leucine and Phenylalanine residues |
| Predicted Halogen Bond | Chlorine atom with backbone carbonyl oxygen |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. wikipedia.org For a compound like Benzeneacetonitrile, 3-chloro-4-hydroxy-, QSAR models could be developed to predict properties such as its toxicity, antioxidant potential, or other biological activities based on its structural features. nih.govnih.gov
The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. mdpi.com For phenolic compounds like Benzeneacetonitrile, 3-chloro-4-hydroxy-, a wide range of descriptors can be derived using computational software. These descriptors can be broadly categorized as:
Constitutional (1D) Descriptors: These describe the basic composition of the molecule, such as molecular weight, atom counts, and bond counts.
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity. Examples include the molecular connectivity index (MCI) and the Wiener index. imist.ma
Geometrical (3D) Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices.
Physicochemical Descriptors: These relate to the compound's physical and chemical properties. For chlorophenolic compounds, important descriptors include the logarithm of the n-octanol/water partition coefficient (logP), which measures lipophilicity, and the acid dissociation constant (pKa). nih.govmdpi.com
Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electrostatic potential values. imist.maimist.ma For phenolic compounds, the Bond Dissociation Enthalpy (BDE) of the O-H bond is a crucial descriptor for predicting antioxidant activity.
The following table provides an example of molecular descriptors that would be relevant for a QSAR study of Benzeneacetonitrile, 3-chloro-4-hydroxy-.
| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |
| Constitutional | Molecular Weight | 167.59 g/mol | Related to size and transport properties. |
| Physicochemical | logP (Octanol/Water Partition Coefficient) | 2.1 | Indicates lipophilicity and ability to cross biological membranes. nih.gov |
| Physicochemical | pKa (Acid Dissociation Constant) | 8.5 | Represents the acidity of the phenolic hydroxyl group. nih.gov |
| Electronic | HOMO Energy | -8.9 eV | Relates to the ability to donate electrons (e.g., in antioxidant reactions). imist.ma |
| Electronic | LUMO Energy | -1.2 eV | Relates to the ability to accept electrons. imist.ma |
| Electronic | Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. mdpi.com |
| 3D Descriptor | Polar Surface Area (PSA) | 56.1 Ų | Influences membrane permeability and interactions with polar receptors. imist.ma |
This table is for illustrative purposes. The values are hypothetical and intended to represent the types of descriptors used in QSAR modeling.
Once a set of molecular descriptors has been calculated for a series of compounds (a training set), a mathematical model is developed to correlate these descriptors with the observed activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning methods like Artificial Neural Networks (ANN) are commonly used for this purpose. imist.maimist.ma
The reliability and predictive power of the developed QSAR model must be rigorously validated. This is a critical step to ensure that the model is not a result of a chance correlation and can accurately predict the activity of new, untested compounds. mdpi.com Statistical validation involves several key parameters:
Coefficient of Determination (R²): This value indicates the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). A value closer to 1 indicates a better fit of the model to the training data. imist.ma
Leave-One-Out Cross-Validation (Q² or R²cv): This is a common internal validation technique. One compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. The Q² value reflects the model's internal robustness and predictive ability. A high Q² value (typically > 0.5) is desirable. nih.gov
External Validation (R²pred): The model's true predictive power is assessed using an external test set of compounds that were not used in the model development. The model is used to predict the activity of these compounds, and the predicted values are compared to the experimental values. The predictive R² (R²pred) is a measure of this correlation. mdpi.com
Root Mean Square Error (RMSE): This measures the standard deviation of the prediction errors, providing an indication of the average magnitude of the errors in the units of the predicted property.
The following table illustrates the kind of statistical results that would be reported for a hypothetical QSAR model predicting the toxicity of chlorophenolic compounds, including Benzeneacetonitrile, 3-chloro-4-hydroxy-.
| Statistical Parameter | Description | Acceptable Value | Hypothetical Model Value |
| N (Training Set) | Number of compounds used to build the model. | > 20 | 35 |
| N (Test Set) | Number of compounds used to validate the model. | ~20-30% of total | 10 |
| R² (Coefficient of Determination) | Goodness-of-fit for the training set. | > 0.6 | 0.88 |
| Q² (Cross-validated R²) | Internal predictive ability. | > 0.5 | 0.75 |
| R²pred (External Validation R²) | Predictive ability for an external set of compounds. | > 0.6 | 0.82 |
| RMSE (Root Mean Square Error) | The average error of prediction in the units of activity. | As low as possible | 0.25 (log units) |
This table is for illustrative purposes only and presents hypothetical data for a QSAR model.
A statistically robust and validated QSAR model can be a powerful tool for screening large libraries of virtual compounds, prioritizing candidates for synthesis and experimental testing, and gaining insights into the structural features that drive a particular chemical or biological effect. researchgate.net
Reaction Kinetics and Mechanistic Pathways
Kinetic Studies of Formation Reactions
Specific kinetic studies detailing the formation of Benzeneacetonitrile, 3-chloro-4-hydroxy- are not readily found in scientific literature. The synthesis of this compound would likely involve the cyanomethylation of 3-chloro-4-hydroxyphenol or a related precursor. The kinetics of such reactions are typically influenced by the nature of the reactants, the solvent, and the catalyst used.
Generally, the formation of benzeneacetonitrile derivatives from benzyl (B1604629) halides and cyanide salts follows second-order kinetics, being first order in each reactant. The reaction rate is dependent on the nucleophilicity of the cyanide source and the electrophilicity of the benzylic carbon. In the case of forming Benzeneacetonitrile, 3-chloro-4-hydroxy-, a potential synthetic route could be the reaction of a 3-chloro-4-hydroxybenzyl halide with a cyanide salt. The rate of this hypothetical reaction would be influenced by the solvent's polarity and the presence of any phase-transfer catalysts.
Another plausible route is the dehydration of 2-(3-chloro-4-hydroxyphenyl)acetamide. A patented process for the preparation of p-hydroxybenzonitrile from p-hydroxybenzeneacetamide utilizes dibutyltin (B87310) oxide as a dehydrating agent and an ionic liquid as a catalyst in an organic solvent like toluene. While no kinetic data is provided, the process is described as having mild reaction conditions and a high yield. It is reasonable to assume that a similar approach for the 3-chloro substituted analogue would exhibit kinetics influenced by the catalyst concentration and temperature.
Investigation of Degradation and Stability Mechanisms
The degradation and stability of Benzeneacetonitrile, 3-chloro-4-hydroxy- are expected to be governed by the reactivity of its primary functional groups: the chlorophenolic ring and the nitrile group.
Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis under both acidic and basic conditions to form a carboxylic acid (phenylacetic acid derivative) or an amide intermediate. The mechanism in acidic conditions typically involves protonation of the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide ion directly attacks the electrophilic carbon of the nitrile. The rate of hydrolysis is generally dependent on pH and temperature.
Degradation of the Chlorophenolic Ring: The chlorinated phenolic ring is susceptible to oxidative and reductive degradation pathways.
Oxidative Degradation: Studies on the oxidation of chlorophenols by strong oxidants like permanganate have shown second-order kinetics, being first order with respect to both the oxidant and the chlorophenol. The degradation rate can be accelerated by increasing the oxidant concentration. Hydroxyl radicals (•OH) are highly reactive species that can lead to the degradation of phenolic compounds, with pseudo-first-order rate constants observed in their presence. The reaction with singlet oxygen is also a potential degradation pathway for substituted phenols in the environment. The presence of electron-donating groups (like the hydroxyl group) on the aromatic ring generally increases the rate of electrophilic attack, while electron-withdrawing groups (like chlorine and nitrile) can decrease the reactivity.
Photodegradation: Chlorinated aromatic compounds can undergo photodegradation. For instance, the photocatalytic degradation of chlorobenzene and chloronaphthalene has been studied, with the degradation rates being influenced by factors such as initial concentration, flow rate, and relative humidity. The mechanism often involves the generation of reactive oxygen species on a catalyst surface, such as TiO2.
Microbial Degradation: Some microorganisms are capable of degrading aromatic nitriles. For example, a species of Nocardia has been shown to metabolize benzonitrile to benzoic acid via a nitrilase enzyme. The enzyme is specific for nitrile groups attached to a benzene (B151609) ring. It is plausible that microbial systems could also degrade Benzeneacetonitrile, 3-chloro-4-hydroxy-.
Influence of Reaction Conditions (e.g., pH, Temperature, Solvent) on Reaction Rates
The reaction rates associated with the formation and degradation of Benzeneacetonitrile, 3-chloro-4-hydroxy- are expected to be significantly influenced by reaction conditions.
pH: The pH of the medium will have a pronounced effect on both the formation and degradation rates. For instance, the chlorination of phenols often exhibits a maximum rate in the pH range of 7-9. The hydrolysis of the nitrile group is catalyzed by both acid and base, so the rate would be at a minimum around neutral pH and increase at higher and lower pH values. The speciation of the phenolic hydroxyl group (pKa dependent) will also be affected by pH, which in turn influences the nucleophilicity of the ring and its susceptibility to electrophilic attack.
Temperature: Reaction rates generally increase with temperature, following the Arrhenius equation. For the hydrolysis of benzyl phenyl ether in high-temperature liquid water, a first-order kinetic model was applied, and the activation energy was determined. Similarly, the enzymatic hydrolysis of benzonitrile by nitrilase shows a temperature dependence, with an activation energy of 51.8 kJ/mol being reported.
Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing transition states. For the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide, the use of a solvent is crucial. In degradation reactions, the solvent can also play a role. For example, the oxidation of phenols by potassium bromate was studied in an aqueous acetic acid-water medium.
The following table summarizes the expected influence of reaction conditions on the key reactions involving Benzeneacetonitrile, 3-chloro-4-hydroxy-, based on analogous compounds.
| Reaction Type | Condition | Expected Influence on Reaction Rate |
| Formation (e.g., Cyanomethylation) | Higher Temperature | Increase |
| Polar Aprotic Solvent | Increase | |
| Phase-Transfer Catalyst | Increase | |
| Degradation (Nitrile Hydrolysis) | Acidic or Basic pH | Increase |
| Higher Temperature | Increase | |
| Degradation (Ring Oxidation) | Presence of Oxidants | Increase |
| UV Irradiation (Photocatalysis) | Increase | |
| Neutral pH (for some chlorination reactions) | Increase |
Role of Catalysts in Reaction Mechanisms
Catalysts can play a significant role in both the synthesis and degradation of Benzeneacetonitrile, 3-chloro-4-hydroxy-.
In Formation Reactions: As mentioned, the synthesis of p-hydroxybenzonitrile can be catalyzed by an ionic liquid in combination with a dehydrating agent. Phase-transfer catalysts are also commonly used in the synthesis of nitriles from alkyl halides and cyanide salts to facilitate the transport of the cyanide anion into the organic phase.
In Degradation Reactions: The degradation of chlorophenols can be catalyzed by various means. For example, the photocatalytic degradation of chlorinated aromatic compounds is often carried out using semiconductor catalysts like TiO2. In these systems, the catalyst absorbs photons and generates electron-hole pairs, which then lead to the formation of highly reactive hydroxyl radicals that attack the aromatic ring. Metal ions can also influence reaction rates; for instance, Cu2+ has been shown to promote the OH oxidation of phenolic compounds.
The table below provides examples of catalysts that could potentially be involved in reactions of Benzeneacetonitrile, 3-chloro-4-hydroxy-, based on studies of similar compounds.
| Reaction Type | Potential Catalyst | Function |
| Synthesis (Dehydration of Amide) | Dibutyltin oxide / Ionic Liquid | Catalyzes dehydration |
| Synthesis (from Benzyl Halide) | Phase-Transfer Catalyst | Facilitates transport of cyanide ion |
| Degradation (Photocatalysis) | TiO2 | Generates reactive oxygen species |
| Degradation (Oxidation) | Transition Metal Ions (e.g., Cu2+) | Promotes radical formation |
| Degradation (Hydrolysis) | Acid (H+) or Base (OH-) | Catalyzes nucleophilic attack on nitrile |
Applications in Advanced Organic Synthesis and Materials Science
Intermediate in the Synthesis of Diverse Heterocyclic Compounds
The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry, and nitrile-containing compounds are often key precursors. amazonaws.com The nitrile group can participate in cyclization reactions to form rings containing nitrogen. However, no specific studies or reaction schemes demonstrating the conversion of Benzeneacetonitrile, 3-chloro-4-hydroxy- into specific heterocyclic systems have been identified in the available search data.
Development of Novel Synthetic Reagents or Ligands
The development of new reagents and ligands is crucial for advancing synthetic chemistry. There is no information in the public literature to suggest that Benzeneacetonitrile, 3-chloro-4-hydroxy- has been developed or utilized as a novel synthetic reagent or as a ligand for metal catalysis.
Potential in Analytical Chemistry as a Standard or Precursor for Probes
In analytical chemistry, well-characterized compounds can serve as standards for method development and validation. Furthermore, functional molecules are often used as precursors for creating chemical probes for sensing and imaging. No documented applications of Benzeneacetonitrile, 3-chloro-4-hydroxy- as an analytical standard or as a precursor for such probes were found.
Integration into Functional Materials (e.g., Polymers, Sensors), if applicable
The incorporation of functional molecules into materials like polymers can impart specific properties, such as enhanced thermal stability or flame resistance. prensipjournals.com The phenolic hydroxyl group on Benzeneacetonitrile, 3-chloro-4-hydroxy- could potentially allow it to be integrated into polymer chains. However, there is no evidence in the surveyed literature or patent databases of its use in the development of functional materials like polymers or chemical sensors.
Q & A
Q. How can spectroscopic databases improve structural characterization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
